Lck-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lck-IN-3 is a compound known for its inhibitory effects on lymphocyte-specific protein tyrosine kinase (LCK), a member of the Src family of kinases.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The industrial production of Lck-IN-3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet the standards required for scientific research and potential therapeutic applications .
化学反応の分析
Types of Reactions
Lck-IN-3 undergoes various chemical reactions, including:
Phosphorylation Inhibition: It inhibits the phosphorylation of LCK, a critical step in T-cell receptor signaling.
Cell Cycle Arrest: It induces cell cycle arrest in the G2/M phase, leading to apoptosis in acute lymphoblastic leukemia cells.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents such as kinase inhibitors and conditions that facilitate phosphorylation inhibition and cell cycle arrest .
Major Products Formed
The major products formed from these reactions include phosphorylated and non-phosphorylated forms of LCK, as well as apoptotic cells resulting from cell cycle arrest .
科学的研究の応用
Lck-IN-3 has a wide range of scientific research applications, including:
作用機序
Lck-IN-3 exerts its effects by inhibiting the phosphorylation of LCK, a key enzyme in T-cell receptor signaling. This inhibition disrupts the signaling pathways involved in T-cell activation and proliferation, leading to cell cycle arrest and apoptosis in leukemia cells . The molecular targets and pathways involved include the T-cell receptor complex and downstream signaling molecules such as ZAP-70 .
類似化合物との比較
Lck-IN-3 is unique among LCK inhibitors due to its specific targeting of acute lymphoblastic leukemia cells and its ability to induce cell cycle arrest and apoptosis. Similar compounds include:
Dasatinib: A multi-kinase inhibitor that targets BCR-ABL and Src family kinases, including LCK.
Bosutinib: Another Src family kinase inhibitor with activity against LCK.
Saracatinib: A selective Src kinase inhibitor that also targets LCK.
This compound stands out due to its specificity and potency in inhibiting LCK phosphorylation and inducing apoptosis in leukemia cells .
特性
分子式 |
C28H22N6O2S |
---|---|
分子量 |
506.6 g/mol |
IUPAC名 |
2-(4-methylphenyl)-N-[6-[6-(1-methylpyrazol-4-yl)pyrrolo[3,2-b]pyridine-1-carbonyl]-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C28H22N6O2S/c1-17-3-5-18(6-4-17)11-26(35)32-28-31-23-8-7-19(13-25(23)37-28)27(36)34-10-9-22-24(34)12-20(14-29-22)21-15-30-33(2)16-21/h3-10,12-16H,11H2,1-2H3,(H,31,32,35) |
InChIキー |
ZKKQJQVUESZJMM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)N4C=CC5=C4C=C(C=N5)C6=CN(N=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。